molecular formula C10H12ClF3N2O2S B14770788 N-(Azetidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide hydrochloride

N-(Azetidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide hydrochloride

Cat. No.: B14770788
M. Wt: 316.73 g/mol
InChI Key: KBIWZLVKMVBVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Azetidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azetidine ring, a trifluoromethyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azetidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide hydrochloride typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide Formation: The benzenesulfonamide moiety is formed by reacting the intermediate with sulfonyl chloride derivatives.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(Azetidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(Azetidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Azetidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride
  • N-(Azetidin-3-yl)-3-(trifluoromethyl)pyridin-2-amine
  • N-(Azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

N-(Azetidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12ClF3N2O2S

Molecular Weight

316.73 g/mol

IUPAC Name

N-(azetidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C10H11F3N2O2S.ClH/c11-10(12,13)7-1-3-9(4-2-7)18(16,17)15-8-5-14-6-8;/h1-4,8,14-15H,5-6H2;1H

InChI Key

KBIWZLVKMVBVER-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

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